5-(Butylthio)-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole
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Overview
Description
5-(Butylthio)-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole is a complex organic compound that belongs to the oxazole family This compound is characterized by the presence of a butylthio group, a chlorophenylsulfonyl group, and a furyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylthio)-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.
Introduction of the Butylthio Group: The butylthio group can be introduced via nucleophilic substitution reactions using butylthiol and suitable leaving groups.
Attachment of the Chlorophenylsulfonyl Group: The chlorophenylsulfonyl group can be attached through sulfonylation reactions using chlorophenylsulfonyl chloride and appropriate bases.
Incorporation of the Furyl Group: The furyl group can be introduced through coupling reactions using furylboronic acid and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the butylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfides or thiols under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides, thiols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
5-(Butylthio)-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole has diverse applications in scientific research:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries.
Mechanism of Action
The mechanism of action of 5-(Butylthio)-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including inhibition, activation, or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Butylthio)-4-[(4-methylphenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole
- 5-(Butylthio)-4-[(4-bromophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole
- 5-(Butylthio)-4-[(4-nitrophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole
Uniqueness
The uniqueness of 5-(Butylthio)-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazole lies in the specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the chlorophenylsulfonyl group, in particular, may enhance its biological activity and selectivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C17H16ClNO4S2 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
5-butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C17H16ClNO4S2/c1-2-3-11-24-17-16(19-15(23-17)14-5-4-10-22-14)25(20,21)13-8-6-12(18)7-9-13/h4-10H,2-3,11H2,1H3 |
InChI Key |
MAHQMWQAIFYHHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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